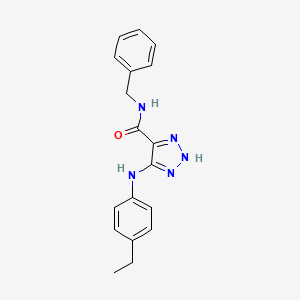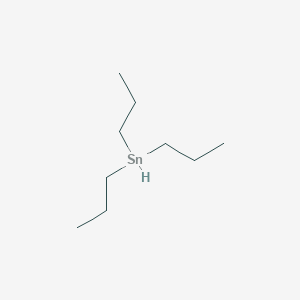
tripropylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripropylstannane is an organotin compound with the chemical formula C₉H₂₂Sn. It is a colorless liquid that is soluble in organic solvents. Organotin compounds, including this compound, are known for their applications in organic synthesis, particularly in radical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tripropylstannane can be synthesized through the reduction of tripropyltin chloride with lithium aluminium hydride. The reaction typically proceeds as follows:
C9H21SnCl+LiAlH4→C9H22Sn+LiCl+AlCl3
Industrial Production Methods
Industrial production of this compound often involves the use of polymethylhydrosiloxane as a reducing agent. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tripropylstannane undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in radical reactions.
Substitution: It can participate in substitution reactions where the tin-hydrogen bond is cleaved.
Common Reagents and Conditions
Radical Reactions: this compound is commonly used with azobisisobutyronitrile (AIBN) or under irradiation with light to initiate radical reactions.
Substitution Reactions: Common reagents include halides and other electrophiles.
Major Products Formed
Reduction Reactions: The major products are hydrocarbons formed by the reduction of organic halides.
Substitution Reactions: The products depend on the electrophile used but typically include organotin compounds with different substituents.
Scientific Research Applications
Tripropylstannane has a wide range of applications in scientific research:
Chemistry: It is used as a radical reducing agent in organic synthesis.
Biology: Organotin compounds, including this compound, are studied for their biological activity and potential use in pharmaceuticals.
Medicine: Research is ongoing into the use of organotin compounds as anticancer agents.
Industry: this compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of tripropylstannane involves the homolytic cleavage of the tin-hydrogen bond to generate a tin-centered radical. This radical can then participate in various radical reactions, such as the reduction of organic halides. The molecular targets and pathways involved include the formation of carbon-centered radicals and subsequent reactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: Another organotin compound with similar applications in radical reactions.
Triphenyltin Hydride: Used in similar contexts but with different reactivity due to the phenyl groups.
Uniqueness
Tripropylstannane is unique due to its specific balance of reactivity and stability, making it particularly useful in certain radical reactions where other organotin compounds may not be as effective.
Properties
CAS No. |
761-44-4 |
|---|---|
Molecular Formula |
C9H22Sn |
Molecular Weight |
248.98 g/mol |
IUPAC Name |
tripropylstannane |
InChI |
InChI=1S/3C3H7.Sn.H/c3*1-3-2;;/h3*1,3H2,2H3;; |
InChI Key |
BATLWNWLECLTLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC[SnH](CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108031.png)
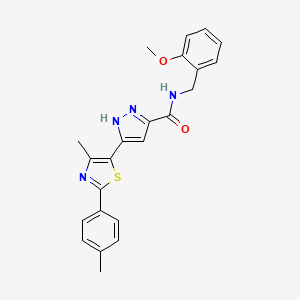
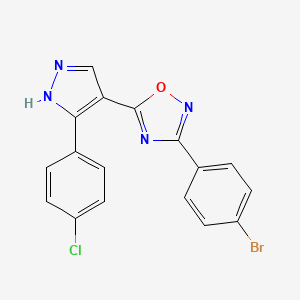
![1-(4-Tert-butylphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108040.png)
![N-(3-Methyl-1H-pyrazol-5-yl)-2-[(piperidin-4-yl)methyl]pyrimidin-4-amine diHCl](/img/structure/B14108044.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108050.png)
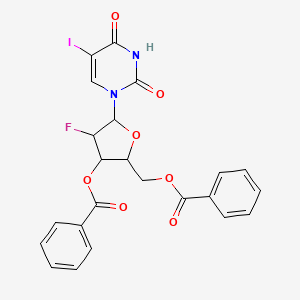
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14108077.png)
![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14108078.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B14108081.png)
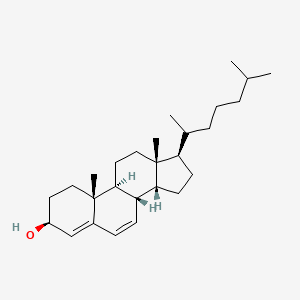
![N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B14108085.png)
![9-(4-bromo-2-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B14108086.png)
